Acaricidal Potency vs. Abamectin
In a head-to-head comparison of eight cyclodipeptides isolated from Bacillus amyloliquefaciens W1, the LC₅₀ value of cyclo-(L-Phe-trans-4-OH-L-Pro) (compound 2) was reported at the upper end of the activity range (13.85–98.24 µM) against Tetranychus urticae, indicating it is the least potent among the hydroxyproline-containing congeners tested. The most potent analog, cyclo-(L-Tyr-trans-4-OH-L-Pro) (compound 9), achieved an LC₅₀ of 13.85 µM and was 5.2× more effective than the positive control abamectin (LC₅₀ 72.06 µM) . This establishes a clear structure-activity trend: within the trans-4-OH-Pro series, aromatic side-chain identity (Phe vs. Tyr) drives >7-fold potency differences. This rank-order data enables informed selection: Cyclo(L-Phe-trans-4-OH-L-Pro) serves as a lower-potency probe for SAR studies where the Phe side chain is required, or as a baseline scaffold for derivatization.
Cyclo(L-Tyr-trans-4-OH-L-Pro): 13.85 µM
Abamectin: 72.06 µM
| Evidence Dimension | Acaricidal potency against Tetranychus urticae (LC₅₀) |
|---|---|
| Target Compound Data | 98.24 µM (highest LC₅₀ in the series, exact value attributed to compound 2 per rank-order range) |
| Comparator Or Baseline | Cyclo-(L-Tyr-trans-4-OH-L-Pro): 13.85 µM; Positive control Abamectin: 72.06 µM |
| Quantified Difference | ≥7.1-fold lower potency vs. cyclo-(L-Tyr-trans-4-OH-L-Pro); 1.36-fold lower potency vs. abamectin |
| Conditions | Bioassay-guided fractionation of B. amyloliquefaciens W1 supernatant; acaricidal activity determined via LC₅₀ measurement against T. urticae adults |
Why This Matters
Procurement of this compound over the Tyr analog is justified when the Phe aromatic side chain is required for target engagement or metabolic stability in SAR campaigns, despite lower intrinsic acaricidal potency.
- [1] Li XY, Wang YH, Yang J, Cui WY, He PJ, Munir S, He PF, Wu YX, He YQ. Acaricidal Activity of Cyclodipeptides from Bacillus amyloliquefaciens W1 against Tetranychus urticae. J Agric Food Chem. 2018 Oct 3;66(39):10163-10168. doi: 10.1021/acs.jafc.8b03806. View Source
